molecular formula C15H19FO3 B8155137 (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Cat. No.: B8155137
M. Wt: 266.31 g/mol
InChI Key: RYLIBNUOCQYHPO-UHFFFAOYSA-N
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Description

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is an organic compound that features a cyclohexylmethoxy group, a fluorine atom, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-fluorobenzaldehyde and cyclohexylmethanol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxy-3-fluorobenzaldehyde is replaced by the cyclohexylmethoxy group.

    Oxidation: The intermediate is then oxidized to form the corresponding carboxylic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and oxidation reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-3-fluoro-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.

    (4-Cyclohexylmethoxy-phenyl)-acetic acid: Similar structure but without the fluorine atom.

    (4-Cyclohexylmethoxy-3-chloro-phenyl)-acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is unique due to the presence of both the cyclohexylmethoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLIBNUOCQYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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